molecular formula C9H15IO3 B12547777 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol CAS No. 158300-17-5

3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol

Cat. No.: B12547777
CAS No.: 158300-17-5
M. Wt: 298.12 g/mol
InChI Key: YDRIBYPUAWAMDB-UHFFFAOYSA-N
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Description

3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol: is an organic compound with the molecular formula C9H15IO3 It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol typically involves the iodination of a precursor molecule followed by the introduction of the oxan-2-yl group. One common method includes the reaction of 3-iodo-2-buten-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-iodo-4-[(oxan-2-yl)oxy]but-2-enal or 3-iodo-4-[(oxan-2-yl)oxy]but-2-enoic acid.

    Reduction: Formation of 3-iodo-4-[(oxan-2-yl)oxy]butan-1-ol.

    Substitution: Formation of 3-azido-4-[(oxan-2-yl)oxy]but-2-en-1-ol or 3-cyano-4-[(oxan-2-yl)oxy]but-2-en-1-ol.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be radioactively labeled for tracing experiments.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The oxan-2-yl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The buten-1-ol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
  • 3-Iodo-4-[(tetrahydropyran-2-yloxy)but-2-en-1-ol
  • 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol

Comparison: Compared to similar compounds, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol exhibits unique reactivity due to the presence of the oxan-2-yl group. This group can influence the compound’s chemical behavior, making it more suitable for specific applications in synthetic chemistry and biological research. Additionally, the iodine atom provides opportunities for radiolabeling, which is not possible with other halogens.

Properties

CAS No.

158300-17-5

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

3-iodo-4-(oxan-2-yloxy)but-2-en-1-ol

InChI

InChI=1S/C9H15IO3/c10-8(4-5-11)7-13-9-3-1-2-6-12-9/h4,9,11H,1-3,5-7H2

InChI Key

YDRIBYPUAWAMDB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(=CCO)I

Origin of Product

United States

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